- Treatment of metabolic disorders in equine animals, United States, , ,

Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

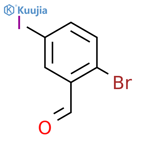

946525-30-0 structure

Nome do Produto:(2-Bromo-5-iodophenyl)methanol

N.o CAS:946525-30-0

MF:C7H6BrIO

MW:312.930413722992

MDL:MFCD11044842

CID:1065690

PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-BROMO-5-IODOBENZYLALCOHOL

- (2-Bromo-5-iodophenyl)methanol

- 2-bromo-5-iodoBenzenemethanol

- 2-BROMO-5-IODOBENZYL ALCOHOL

- 2-bromo-5-iodobenzylalcohol

- WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Benzenemethanol, 2-bromo-5-iodo-

- (2-Bromo-5-iodo-phenyl)-methanol

- CL9121

- AS05950

- CM13297

- 4-Bromo-3-hydroxymethyl-1-iodo-benzene

- AK158350

- ST24033832

- Z1150

- 2-Bromo-5-iodobenzenemethanol (ACI)

- SCHEMBL1713834

- WMB52530

- SY110675

- DTXSID20698488

- AKOS024258482

- DS-9342

- MFCD11044842

- Z1269159494

- EN300-2950157

- CS-0031364

- DA-26783

- 946525-30-0

- AS-813/43501691

- AC-30706

- 2-Bromo-5-iodobenzyl alcohol, 97%

-

- MDL: MFCD11044842

- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- Chave InChI: WDXHGFYJUQMFDV-UHFFFAOYSA-N

- SMILES: BrC1C(CO)=CC(I)=CC=1

Propriedades Computadas

- Massa Exacta: 311.86467g/mol

- Massa monoisotópica: 311.86467g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 1

- Complexidade: 110

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 20.2

- XLogP3: 2.4

Propriedades Experimentais

- Densidade: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 112-116 °C

- Solubilidade: Slightly soluble (1.6 g/l) (25 º C),

(2-Bromo-5-iodophenyl)methanol Informações de segurança

- Declaração de perigo: H315-H319-H335

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Condição de armazenamento:2-8°C

(2-Bromo-5-iodophenyl)methanol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440740-25 g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 25g |

€244.70 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 20g |

564.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥329.0 | 2022-10-09 | |

| Chemenu | CM102432-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 95+% | 100g |

$*** | 2023-05-29 | |

| Enamine | EN300-2950157-0.25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95.0% | 0.25g |

$22.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥194.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 100g |

¥831.00 | 2024-04-24 | |

| abcr | AB440740-10g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 10g |

€75.00 | 2025-02-17 | |

| abcr | AB440740-100g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 100g |

€181.80 | 2024-08-03 | |

| Enamine | EN300-2950157-25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95% | 25g |

$232.0 | 2023-09-06 |

(2-Bromo-5-iodophenyl)methanol Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt

Referência

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referência

- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

Referência

- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referência

- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

Referência

- Treatment of metabolic disorders in feline animals, United States, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referência

- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C

Referência

- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referência

- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Referência

- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Referência

- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

- 1-bromo-2-(bromomethyl)-4-iodobenzene

- 2-Bromo-5-iodobenzoyl chloride

- 2-Bromo-5-iodobenzoic acid

- 2-Bromo-5-iodobenzaldehyde

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol Literatura Relacionada

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

946525-30-0 ((2-Bromo-5-iodophenyl)methanol) Produtos relacionados

- 1492496-87-3(5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazolidin-2-one)

- 1311317-13-1(2-(1-phenylethoxy)aniline hydrochloride)

- 2044902-55-6(methyl 3-methoxypyrrolidine-3-carboxylate hydrochloride)

- 112332-96-4(methyl 5-hydroxy-1H-indole-3-carboxylate)

- 1434651-51-0(Ethyl 2-ethoxybenzoylformate)

- 1820640-31-0(Methyl 4-fluoro-2-(4-formylphenyl)benzoate)

- 2060006-00-8(methyl 1H-imidazole-2-carboxylate hydrochloride)

- 1183393-79-4(2-chloro-5-(3-methylphenyl)benzoic Acid)

- 1263078-22-3((S)-1-(2,5-Bis-trifluoromethylphenyl)butylamine hydrochloride)

- 2137057-68-0((2R)-3-{(furan-2-yl)methylamino}propane-1,2-diol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Pureza:99%

Quantidade:500g

Preço ($):364.0